4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzyl group attached to a thiadiazole ring, which is further connected to a benzamide moiety.
Preparation Methods
The synthesis of 4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired 1,3,4-thiadiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in cancer cell proliferation and induces apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar in structure but lacks the benzyl group, which may affect its biological activity.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor in the treatment of glaucoma.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzamide: Exhibits insecticidal activities.
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-benzyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H17N3OS/c1-2-16-20-21-18(23-16)19-17(22)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21,22) |
InChI Key |
SNEXDFBYHJXTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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